molecular formula C6H9NS2 B14716355 2(3H)-Thiazolethione, 3,4,5-trimethyl- CAS No. 21364-38-5

2(3H)-Thiazolethione, 3,4,5-trimethyl-

Cat. No.: B14716355
CAS No.: 21364-38-5
M. Wt: 159.3 g/mol
InChI Key: MZBUJUWHEHJJKJ-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 3,4,5-trimethyl- is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by three methyl groups attached to the thiazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3,4,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,5-trimethylthioamide with a suitable halogenating agent to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: On an industrial scale, the production of 2(3H)-Thiazolethione, 3,4,5-trimethyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups on the thiazole ring can participate in electrophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

2(3H)-Thiazolethione, 3,4,5-trimethyl- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Thiazolethione, 3,4,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

  • 2(3H)-Thiazolethione, 4,5-dimethyl-
  • 2(3H)-Thiazolethione, 3,4-dimethyl-
  • 2(3H)-Thiazolethione, 3,5-dimethyl-

Comparison: 2(3H)-Thiazolethione, 3,4,5-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity compared to its dimethyl counterparts. The additional methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its interaction with molecular targets and its overall stability.

Properties

CAS No.

21364-38-5

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

3,4,5-trimethyl-1,3-thiazole-2-thione

InChI

InChI=1S/C6H9NS2/c1-4-5(2)9-6(8)7(4)3/h1-3H3

InChI Key

MZBUJUWHEHJJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1C)C

Origin of Product

United States

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